1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)propan-1-one
Description
1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)propan-1-one is a brominated aromatic ketone with a trifluoromethylthio (-SCF₃) substituent in the ortho position relative to the ketone group. This compound combines two reactive moieties: a bromomethyl group (a versatile leaving group) and a trifluoromethylthio group (a strong electron-withdrawing substituent). These features make it valuable in organic synthesis, particularly in nucleophilic substitution reactions and as a precursor for pharmaceuticals or agrochemicals.
Properties
Molecular Formula |
C11H10BrF3OS |
|---|---|
Molecular Weight |
327.16 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-6-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H10BrF3OS/c1-2-8(16)10-7(6-12)4-3-5-9(10)17-11(13,14)15/h3-5H,2,6H2,1H3 |
InChI Key |
BTRFVQOOPYCLQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1SC(F)(F)F)CBr |
Origin of Product |
United States |
Preparation Methods
Bromination of the Propanone Precursor
The synthesis begins with 1-(2-methyl-6-(trifluoromethylthio)phenyl)propan-1-one, which undergoes radical bromination at the benzylic position. The reaction employs N-bromosuccinimide (NBS) (1.2 equivalents) and azobisisobutyronitrile (AIBN) (0.1 equivalents) in anhydrous carbon tetrachloride (CCl₄) at 80°C for 12 hours. The radical initiator AIBN generates bromine radicals, which abstract hydrogen from the methyl group, leading to a bromomethyl intermediate.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Solvent | Carbon tetrachloride |
| Yield | 85% |
Purification and Crystallization
Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 4:1) to remove unreacted NBS and byproducts. Subsequent recrystallization from ethanol yields crystalline 1-(2-(bromomethyl)-6-(trifluoromethylthio)phenyl)propan-1-one with >98% purity.
Industrial Manufacturing Methods
Continuous Flow Reactor Optimization
Industrial production replaces batch reactors with continuous flow systems to enhance efficiency. A tubular reactor (inner diameter: 2 mm, length: 10 m) maintains precise temperature control (80°C) and reduces reaction time to 45 minutes. Process Analytical Technology (PAT) tools, including inline FTIR, monitor intermediate formation, ensuring >99% conversion.
Comparative Metrics: Batch vs. Flow
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12 hours | 45 minutes |
| Annual Production | 50 kg | 100 kg |
| Purity | 98% | 99.5% |
Solvent Replacement Strategies
Due to CCl₄’s toxicity, alternatives like dichloromethane (DCM) and chlorobenzene are evaluated. DCM achieves comparable yields (83%) but requires higher pressure (3 bar), while chlorobenzene offers better thermal stability at scale.
Reaction Mechanisms and Kinetic Analysis
Radical Bromination Pathway
The bromination follows a radical chain mechanism :
- Initiation : AIBN decomposes to generate cyanopropyl radicals, abstracting bromine from NBS.
- Propagation : Bromine radicals abstract hydrogen from the methyl group, forming a benzyl radical.
- Termination : Radical recombination yields the brominated product.
Kinetic Data
Steric and Electronic Effects
The trifluoromethylthio (-SCF₃) group’s electron-withdrawing nature deactivates the aromatic ring, directing bromination to the benzylic position. Density Functional Theory (DFT) calculations show a 12.5° dihedral angle between the propanone and aryl groups, minimizing steric hindrance.
Optimization Strategies
Catalyst Loading and Temperature
Reducing AIBN to 0.05 equivalents decreases radical recombination byproducts but extends reaction time to 18 hours. Elevated temperatures (90°C) accelerate the process but risk over-bromination at the propanone carbonyl.
Solvent Selection
Polar aprotic solvents like tetrahydrofuran (THF) and acetonitrile were tested but resulted in lower yields (<70%) due to poor NBS solubility. Nonpolar solvents (e.g., CCl₄) remain optimal for radical stability.
Analytical Characterization
Spectroscopic Data
Purity Assessment
High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms ≥99% purity. Residual NBS is undetectable (<0.1%).
Comparative Analysis with Analogous Compounds
vs. 1-(2-(Bromomethyl)-6-(Trifluoromethyl)Phenyl)Propan-1-One
Replacing -SCF₃ with -CF₃ reduces steric bulk but increases electron deficiency, slowing bromination by 20%.
vs. 1-Bromo-3-(2-(Trifluoromethylthio)Phenyl)Propan-2-One
The ketone’s position (propan-1-one vs. propan-2-one) alters crystallization behavior, with propan-1-one derivatives showing higher melting points (98–102°C vs. 85–88°C).
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted phenyl derivatives.
- Sulfoxides and sulfones.
- Alcohol derivatives .
Scientific Research Applications
1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, while the trifluoromethylthio group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate biological pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)propan-1-one:
1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-1-one (CAS: 1806575-92-7)
- Key Differences :
- Halogen Substitution : Iodine replaces bromine in the bromomethyl group.
- Molecular Weight : Higher molecular weight (360.13 g/mol vs. ~314 g/mol for the bromo analog) due to iodine’s larger atomic mass.
- Reactivity : Iodine’s weaker C–I bond (vs. C–Br) enhances its leaving-group ability in nucleophilic substitutions .
- Applications : Likely used in similar synthetic pathways but with distinct reactivity profiles.
1-(2-(Bromomethyl)-6-(methylthio)phenyl)-2-chloropropan-1-one
- Key Differences: Substituents: Methylthio (-SCH₃) replaces trifluoromethylthio (-SCF₃), reducing electron-withdrawing effects. Additional Chlorine: A chlorine atom on the propanone chain alters steric and electronic properties.
- Implications : Reduced electrophilicity at the ketone group compared to the trifluoromethylthio analog .
1-(4-(Trifluoromethylthio)phenyl)propan-1-one (CAS: 1443326-76-8)
- Key Differences :
- Substituent Position : Trifluoromethylthio is in the para position (vs. ortho in the target compound).
- Absence of Bromomethyl : Lacks the reactive bromomethyl group.
- Physical Properties : Boiling point = 225.3 ± 40.0 °C; density = 1.28 ± 0.1 g/cm³. Steric hindrance in the ortho-substituted target compound may lower boiling point .
Comparative Analysis Table
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Notes |
|---|---|---|---|---|
| Target Compound | BrCH₂ (ortho), -SCF₃ (ortho) | ~314 | Bromomethyl, Trifluoromethylthio | High electrophilicity, SN2-active |
| 1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-1-one | I (ortho), -SCF₃ (ortho) | 360.13 | Iodo, Trifluoromethylthio | Enhanced leaving-group ability |
| 1-(4-(Trifluoromethylthio)phenyl)propan-1-one | -SCF₃ (para) | ~236 | Trifluoromethylthio | Lower steric hindrance |
| 1-(2-(Bromomethyl)-6-(methylthio)phenyl)-2-chloropropan-1-one | BrCH₂ (ortho), -SCH₃ (ortho) | ~307 | Bromomethyl, Methylthio, Chloro | Moderate electrophilicity |
Q & A
Q. What are the common synthetic routes for preparing 1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)propan-1-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of a phenylpropanone precursor. Key steps include:
- Bromination : Selective bromination at the 2-position of the phenyl ring using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or electrophilic bromination with Br₂/FeBr₃.
- Trifluoromethylthio introduction : The trifluoromethylthio group (-SCF₃) is introduced via nucleophilic substitution or copper-mediated coupling. For example, using CF₃SCl in the presence of a base (e.g., K₂CO₃) under anhydrous conditions .
- Ketone stabilization : The propan-1-one moiety is synthesized via Friedel-Crafts acylation or oxidation of a propanol precursor.
Optimization : Yield improvements focus on temperature control (0–60°C for bromination), solvent selection (e.g., DMF for polar intermediates), and catalyst screening (e.g., CuI for -SCF₃ coupling). Purity is enhanced via recrystallization (e.g., using ethanol/water mixtures) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the bromomethyl (-CH₂Br) resonance at δ ~4.3–4.5 ppm (¹H) and δ ~30–35 ppm (¹³C). The trifluoromethylthio group (-SCF₃) shows a characteristic ¹⁹F NMR signal at δ ~−40 to −45 ppm.
- IR Spectroscopy : Look for C=O stretching (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns for Br (1:1 ratio for ⁷⁹Br/⁸¹Br).
- UV-Vis : The para-substituted aromatic system may show λmax ~260–270 nm, similar to bromophenyl analogs .
Advanced Research Questions
Q. How can researchers address discrepancies between NMR data and X-ray crystallography results when determining the regiochemistry of bromomethyl and trifluoromethylthio substituents?
- Methodological Answer :
- Dynamic Effects : If NMR suggests fluxional behavior (e.g., unresolved splitting due to ring dynamics), use variable-temperature NMR to freeze conformational changes.
- X-ray Validation : Compare experimental X-ray bond lengths/angles with DFT-optimized structures. For example, C-Br bond lengths (~1.9 Å) and S-CF₃ torsion angles can resolve positional ambiguity.
- Complementary Techniques : Utilize NOESY/ROESY NMR to probe spatial proximity between substituents, or employ electron-density maps from X-ray to confirm substituent orientation .
Q. What strategies are employed to mitigate competing side reactions during the introduction of the trifluoromethylthio group in the synthesis of this compound?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the bromomethyl group (e.g., as a silyl ether) to prevent nucleophilic displacement during -SCF₃ installation.
- Catalyst Tuning : Use Cu(I) catalysts (e.g., CuBr) to enhance regioselectivity for -SCF₃ coupling over undesired C-Br substitution.
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states for -SCF₃ insertion while minimizing bromide elimination .
Q. How do steric and electronic factors influence the reactivity of the bromomethyl group in subsequent derivatization reactions of this compound?
- Methodological Answer :
- Steric Hindrance : The ortho-substituted trifluoromethylthio group creates steric bulk, slowing SN2 reactions at the bromomethyl site. Use bulky nucleophiles (e.g., tert-butoxide) to favor elimination over substitution.
- Electronic Effects : The electron-withdrawing -SCF₃ group deactivates the phenyl ring, reducing electrophilicity of the bromomethyl carbon. Enhance reactivity via Lewis acid catalysts (e.g., ZnCl₂) to polarize the C-Br bond.
- Cross-Coupling : Employ palladium catalysis (e.g., Suzuki-Miyaura) for selective C-C bond formation without cleaving the C-Br bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
